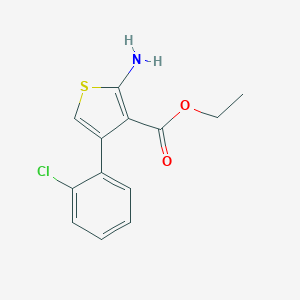

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

BenchChem offers high-quality Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLXYLVCBHLQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365817 | |

| Record name | ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325724-66-1 | |

| Record name | 3-Thiophenecarboxylic acid, 2-amino-4-(2-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325724-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate via the Gewald Reaction

Executive Summary & Strategic Importance

The synthesis of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate represents a critical workflow in the development of allosteric modulators and kinase inhibitors. The 2-aminothiophene core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various bicyclic systems.

Specifically, the inclusion of the ortho-chlorophenyl moiety introduces steric bulk and lipophilicity, often enhancing selectivity for targets such as the Adenosine A3 receptor or specific tyrosine kinases . However, this same steric hindrance presents a synthetic challenge during the initial condensation steps, necessitating a rigorous, optimized variation of the classic Gewald Reaction .

This guide provides a validated, self-consistent protocol for the one-pot synthesis of this target, emphasizing mechanistic control to maximize yield and purity.

Retrosynthetic Analysis & Mechanistic Pathway

The most efficient route to the target is the multi-component Gewald reaction . This pathway condenses a ketone with an activated nitrile in the presence of elemental sulfur and a base.

The Mechanistic Challenge

The reaction proceeds through three distinct phases. For the 2-chlorophenyl derivative, Phase 1 (Knoevenagel Condensation) is the rate-determining step. The ortho-chloro substituent on the acetophenone ring creates steric clash with the approaching ethyl cyanoacetate, often leading to incomplete conversion if the base concentration or temperature is insufficient.

Visualization of the Reaction Pathway

The following diagram details the molecular logic flow, highlighting the critical intermediate transitions.

Figure 1: Mechanistic flow of the Gewald reaction. Note that the Knoevenagel step (Start

Optimized Experimental Protocol

Safety Warning: This procedure involves the generation of hydrogen sulfide (

Materials & Stoichiometry

To ensure reproducibility, strict adherence to molar ratios is required. The use of Morpholine is preferred over diethylamine for this substrate due to its higher boiling point and effective basicity.

| Component | Role | Equiv. | Molar Mass ( g/mol ) |

| 2'-Chloroacetophenone | Substrate (Ketone) | 1.0 | 154.59 |

| Ethyl Cyanoacetate | Activated Nitrile | 1.1 | 113.11 |

| Sulfur ( | Reagent | 1.2 (atom) | 32.06 |

| Morpholine | Base/Catalyst | 1.5 | 87.12 |

| Ethanol (Absolute) | Solvent | N/A | [0.5 M Conc.] |

Step-by-Step Methodology

-

Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-chloroacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.

-

Expert Insight: Do not add sulfur yet. Stirring these two components first ensures homogeneity.

-

-

Catalyst Addition: Add morpholine (1.5 eq) dropwise over 5 minutes.

-

Observation: The solution will likely warm slightly (exothermic deprotonation).

-

-

Sulfur Addition: Add elemental sulfur (1.2 eq) in a single portion.

-

Reflux Phase: Equip the flask with a reflux condenser. Heat the mixture to 70–80°C (Reflux) with vigorous stirring.

-

Duration: Due to the 2-Cl steric hindrance, reaction time is typically 8–12 hours .

-

Monitoring: Monitor via TLC (20% Ethyl Acetate in Hexane). Look for the disappearance of the ketone spot (

) and the emergence of a fluorescent blue/green spot (

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product will crystallize spontaneously. If not, pour the mixture into ice-cold water (5x reaction volume) and stir for 30 minutes.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with:

-

Cold water (2x) to remove morpholine salts.

-

Cold ethanol (1x, small volume) to remove unreacted sulfur.

-

-

Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the crude is dark.

Workup & Troubleshooting Logic

The following decision tree assists in handling common deviations during the workup phase.

Figure 2: Purification decision tree. Oiling out is common with aryl-substituted thiophenes; trituration is the corrective action.

Characterization & Quality Control

To validate the synthesis, the following spectroscopic data must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

- 1.10 (t, 3H): Methyl group of the ethyl ester.

- 4.05 (q, 2H): Methylene group of the ethyl ester.

-

6.40 (br s, 2H):

- 7.20 - 7.50 (m, 4H): Aromatic protons of the 2-chlorophenyl ring.

- 7.60 (s, 1H): Thiophene C5-H. Critical for confirming cyclization.

IR Spectroscopy

-

3400–3300

: Primary amine ( -

1680–1660

: Conjugated ester carbonyl (

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

-

Putrani, B., et al. (2021). Synthesis and anticancer activity of some new 2-amino-thiophene derivatives. Journal of Chemical Sciences.

-

Huang, Y., et al. (2011). Synthesis and Biological Evaluation of 2-Amino-4-phenylthiophene-3-carboxylate Derivatives as Novel Adenosine A3 Receptor Modulators. Bioorganic & Medicinal Chemistry.

A Comprehensive Spectroscopic Guide to Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: Structure, Purity, and Characterization

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a member of this vital class of heterocyclic compounds, often synthesized via the versatile Gewald reaction.[5][6][7] This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of this molecule. Our objective is to move beyond rote data reporting, instead offering a causal analysis of why specific spectroscopic signals appear and how they collectively validate the molecule's identity, purity, and intricate structural features. This document is intended for researchers, chemists, and quality control professionals who require an authoritative and practical understanding of this compound's analytical profile.

The Molecular Blueprint: Structure and Inherent Properties

A thorough characterization begins with a fundamental understanding of the molecule's composition and the arrangement of its functional groups.

The structure contains several key functionalities that give rise to a distinct spectroscopic fingerprint: an amino group (-NH₂), an ethyl carboxylate ester (-COOCH₂CH₃), a substituted thiophene ring, and a 2-chlorophenyl moiety. Each of these groups contributes uniquely to the spectra detailed in the following sections.

Caption: Molecular Structure of the Target Compound.

The Analytical Workflow: A Multi-Technique Approach

Unambiguous structural confirmation is never reliant on a single technique. It requires the convergence of data from multiple orthogonal methods. The workflow below illustrates a robust process for the characterization of a newly synthesized batch of the title compound.

Caption: Standard Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR Spectroscopy

This technique reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.[1]

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

Data Interpretation and Causality: The ¹H NMR spectrum provides a clear signature for the molecule. The expected signals are detailed below. The chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale for Assignment |

| -NH₂ (Amino) | ~5.9 - 6.5 | Broad Singlet | 2H | N/A | Protons on nitrogen often exchange with trace water, leading to signal broadening. Its chemical shift is solvent-dependent. |

| Ar-H (Chlorophenyl) | ~7.3 - 7.6 | Multiplet | 4H | N/A | The four protons on the substituted phenyl ring are in complex electronic environments, resulting in overlapping signals. |

| Thiophene-H | ~6.8 - 7.0 | Singlet | 1H | N/A | The single proton on the thiophene ring appears as a singlet as it has no adjacent proton neighbors to couple with. |

| -OCH₂- (Ethyl) | ~4.2 - 4.4 | Quartet | 2H | ~7.1 | These methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule). The adjacent oxygen deshields them, shifting them downfield.[10] |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | 3H | ~7.1 | These methyl protons are adjacent to two methylene protons, resulting in a triplet. This is a classic signature for an ethyl group.[10] |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments, such as a standard proton-decoupled experiment, require longer acquisition times due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Causality: The electron density around each carbon nucleus determines its chemical shift. Electron-withdrawing groups (like C=O, Cl) cause a downfield shift to higher ppm values.

| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | ~165 - 168 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it far downfield.[10] |

| C-NH₂ (Thiophene) | ~162 - 165 | The carbon atom directly attached to the electron-donating amino group is significantly deshielded. |

| C-Ar / C-S (Thiophene) | ~135 - 145 | Aromatic carbons and those in the thiophene ring appear in this characteristic region. The carbon attached to the chlorophenyl group will be in this range. |

| C-Cl (Chlorophenyl) | ~130 - 134 | The carbon directly bonded to the chlorine atom is deshielded by the halogen's inductive effect. |

| Ar-C (Chlorophenyl) | ~126 - 130 | The remaining carbons of the chlorophenyl ring. |

| Thiophene Carbons | ~105 - 120 | The other carbon atoms within the thiophene ring appear in this region. |

| -OCH₂- (Ethyl) | ~59 - 62 | The methylene carbon is deshielded by the adjacent oxygen atom.[10] |

| -CH₃ (Ethyl) | ~14 - 16 | The terminal methyl carbon is the most shielded (highest electron density), appearing furthest upfield.[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[1][11]

-

Alternative (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Causality: Each functional group has characteristic vibrational frequencies. The presence of sharp, intense peaks in the spectrum provides strong evidence for these groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |

| N-H Stretch | 3450 - 3300 (two bands) | Medium | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Ar-H |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | -CH₃, -CH₂ |

| C=O Stretch (Ester) | 1700 - 1670 | Strong, Sharp | Ester Carbonyl |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Thiophene & Phenyl Rings |

| C-N Stretch | 1350 - 1250 | Medium | Amine |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | Ester Ether Linkage |

| C-S Stretch | 800 - 650 | Weak-Medium | Thiophene Ring[12] |

| C-Cl Stretch | 780 - 740 | Medium-Strong | Chlorophenyl Group |

Mass Spectrometry (MS): The Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the elemental formula. It is the definitive technique for confirming the compound's identity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Data Interpretation and Causality:

-

Protonated Molecule ([M+H]⁺): In positive ion mode ESI, the most prominent peak will be the protonated molecule. For C₁₃H₁₂ClNO₂S, the expected m/z is 282.0350 .[8] Observing this peak confirms the molecular weight.

-

Sodium Adduct ([M+Na]⁺): It is common to also observe an adduct with sodium ions, which would appear at m/z 304.0170 .[8]

-

Isotopic Pattern (The Chlorine Signature): A critical self-validating feature is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing fragment: an 'M' peak and an 'M+2' peak with an intensity ratio of approximately 3:1. The presence of this pattern is unequivocal proof of a single chlorine atom in the molecule.

Table of Expected Ions:

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₃ClNO₂S]⁺ | 282.0350 | Primary molecular ion observed in ESI+. |

| [M+2+H]⁺ | [C₁₃H₁₃³⁷ClNO₂S]⁺ | 284.0321 | The ³⁷Cl isotope peak, expected at ~32% the intensity of the [M+H]⁺ peak. |

| [M+Na]⁺ | [C₁₃H₁₂ClNaN₂S]⁺ | 304.0170 | Sodium adduct, commonly seen in ESI. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum, typically from 200 to 600 nm, using a dual-beam UV-Vis spectrophotometer.

Data Interpretation and Causality: The molecule possesses an extended conjugated system involving the phenyl ring, the thiophene ring, the amino group, and the carbonyl group. This extensive conjugation lowers the energy required for π → π* electronic transitions, shifting the absorption maxima (λ_max) to longer wavelengths. Thiophene itself absorbs in the UV region, and the extensive substitution on this molecule is expected to produce strong absorption bands.[13]

-

Expected Absorption: Strong absorption bands are expected in the range of 250-400 nm . Multiple overlapping bands may be present, corresponding to different electronic transitions within the complex chromophore. This analysis is crucial for determining appropriate wavelengths for assays that use UV detection, such as HPLC.

Conclusion: A Unified Analytical Picture

The spectroscopic characterization of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a process of assembling a multi-faceted analytical puzzle. No single technique is sufficient. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups, high-resolution mass spectrometry provides an unambiguous confirmation of the molecular formula and the presence of chlorine, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. The convergence of data from these orthogonal techniques provides an unshakeable, self-validating confirmation of the molecule's structure and purity, a prerequisite for its advancement in any drug discovery or chemical development pipeline.

References

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

-

Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Available from: [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. Available from: [Link]

-

MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available from: [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate. Available from: [Link]

-

MDPI. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Available from: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available from: [Link]

-

ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available from: [Link]

-

J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Available from: [Link]

-

ACS Publications. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available from: [Link]

-

ACS Publications. (1951). Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. Available from: [Link]

-

ResearchGate. (2010). Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

Royal Society of Chemistry. (2011). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. Available from: [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Available from: [Link]

-

ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

-

AIP Publishing. (2018). The “simple” photochemistry of thiophene. Available from: [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

Preprints.org. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

-

ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Available from: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. PubChemLite - Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (C13H12ClNO2S) [pubchemlite.lcsb.uni.lu]

- 9. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 10. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journalwjarr.com [journalwjarr.com]

- 13. pubs.acs.org [pubs.acs.org]

The 2-Aminothiophene Scaffold: A Technical Guide to Structural Optimization and Biological Application

Executive Summary

The 2-aminothiophene scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Originating from the versatile Gewald reaction, this pharmacophore serves as a cornerstone for developing therapeutics ranging from kinase inhibitors in oncology to antimicrobial agents. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validation protocols necessary for leveraging 2-aminothiophene derivatives in drug discovery.

Part 1: The Chemical Foundation

The Gewald Reaction: Mechanism & Control

The synthesis of 2-aminothiophene derivatives is predominantly achieved via the Gewald reaction , a multi-component condensation between a ketone or aldehyde, an activated nitrile (usually carrying an electron-withdrawing group), and elemental sulfur in the presence of a base.

Why this matters: The reaction is highly atom-efficient and allows for the introduction of diverse substituents at the C-3, C-4, and C-5 positions early in the synthetic pathway, facilitating rapid library generation.

Mechanistic Insight

The reaction proceeds through two key stages:

-

Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile to form an

-unsaturated nitrile. -

Thiolation and Cyclization: The intermediate undergoes nucleophilic attack by sulfur, followed by intramolecular cyclization to form the thiophene ring.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of the Gewald synthesis and critical decision points for yield optimization.

Figure 1: Logical workflow of the Gewald reaction highlighting critical process parameters.

Part 2: Therapeutic Landscape & SAR

Structure-Activity Relationship (SAR) Logic

The biological activity of 2-aminothiophenes is dictated by specific substitutions.

-

Position C-2 (Amino Group): Acts as a hydrogen bond donor. Acylation or formation of Schiff bases here often enhances lipophilicity and metabolic stability.

-

Position C-3 (EWG): Typically a cyano (-CN) or ester (-COOR) group. This position is critical for electronic distribution and often interacts with the hinge region of kinase enzymes.

-

Positions C-4 & C-5: These positions accommodate hydrophobic groups (aryl or alkyl) that fill hydrophobic pockets in the target protein (e.g., the ATP-binding pocket of kinases).

Anticancer Activity: Kinase Inhibition

Derivatives often function as ATP-competitive inhibitors. The thiophene sulfur and the C-3 substituent can form critical interactions with the gatekeeper residues of kinases like EGFR or VEGFR.

Data Summary: Representative Potency (IC50) The following table summarizes typical potency ranges observed in literature for optimized derivatives against common cancer cell lines.

| Derivative Class | Target Mechanism | Cell Line | IC50 Range (µM) | Key Structural Feature |

| Schiff Bases | EGFR Inhibition | MCF-7 (Breast) | 0.5 - 5.0 | Bulky aryl group at C-2 amine |

| Urea Derivatives | VEGFR-2 Inhibition | HepG2 (Liver) | 1.2 - 8.5 | Urea linker enhances H-bonding |

| Fused Thiophenes | Apoptosis Induction | HeLa (Cervical) | 0.8 - 4.0 | Bicyclic thienopyrimidine core |

Antimicrobial Activity

Compounds with electron-withdrawing groups at C-3 and lipophilic chains at C-4/C-5 show significant activity against Gram-positive bacteria, often targeting DNA gyrase.

Part 3: Experimental Protocols

Protocol: Optimized Gewald Synthesis

Standard Operating Procedure (SOP) for Lab Scale Synthesis

Objective: Synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine (15 mmol)

-

Ethanol (30 mL)

Methodology:

-

Pre-mixing: In a 100 mL round-bottom flask, dissolve cyclohexanone and ethyl cyanoacetate in Ethanol.

-

Activation: Add Morpholine dropwise with stirring. Note: The reaction is exothermic; perform this slowly to avoid side reactions.

-

Sulfur Addition: Add elemental sulfur to the reaction mixture.

-

Reflux: Heat the mixture to 60-70°C (reflux) for 3-5 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

-

Work-up: Cool the mixture to room temperature. Pour onto crushed ice/water.

-

Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Validation Check: Melting point determination and

Protocol: MTT Cell Viability Assay

To assess anticancer potential.

-

Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Add test compounds dissolved in DMSO at varying concentrations (0.1 - 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 48 hours at 37°C, 5%

. -

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Part 4: Mechanistic Signaling Pathways

Understanding the downstream effects of 2-aminothiophenes is crucial for drug development. The diagram below illustrates the pathway inhibition for a typical kinase-targeting derivative.

Figure 2: Mechanism of Action showing ATP-competitive inhibition leading to apoptosis.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

-

Sabo, A., et al. (2016). Optimization of the Gewald reaction for the synthesis of 2-aminothiophene derivatives. European Journal of Medicinal Chemistry.

-

Puthani, B., et al. (2022). Recent advances in the biological activity of 2-aminothiophene derivatives: A review. Bioorganic Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Taming the Thiophene: A Technical Guide to 2-Aminothiophene Reactivity

Executive Summary

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore precursor for thienopyrimidines (bioisosteres of quinazolines) and various kinase inhibitors. However, this moiety presents a "Dr. Jekyll and Mr. Hyde" profile: while 3-substituted derivatives (Gewald products) are stable and versatile, the unsubstituted "naked" 2-aminothiophene is notoriously unstable, prone to rapid oxidative dimerization.

This guide provides a mechanistic breakdown of the amino group’s reactivity, strategies for stabilizing the core, and validated protocols for synthesizing fused heterocycles.

Part 1: The Stability Paradox & Electronic Landscape

The Mechanism of Instability

Unlike aniline, where the aromatic ring stabilizes the amine, the sulfur atom in the thiophene ring donates electron density into the ring (resonance effect), making the C3 and C5 positions highly nucleophilic.

In the absence of an Electron-Withdrawing Group (EWG) at the C3 position, the free base of 2-aminothiophene undergoes a rapid tautomerization to the imino-form, followed by oxidative dimerization to form stable but unwanted azo-dimers or polymers.

Critical Handling Rule: Never isolate "naked" 2-aminothiophene as a free base. It must be generated in situ or stored as a stable salt (e.g., Hydrochloride or Hexachlorostannate).

The Gewald Stabilization

The vast majority of commercially relevant 2-aminothiophenes are synthesized via the Gewald Reaction . These products possess an EWG (Ester, Cyano, or Ketone) at the C3 position.

-

Stabilization Factor: An intramolecular hydrogen bond forms between the C2-amine and the C3-carbonyl/cyano oxygen. This "locks" the amine, preventing tautomerization and oxidation.

Reactivity Flowchart

The following diagram illustrates the decision matrix for handling 2-aminothiophenes based on substitution patterns.

Figure 1: Decision matrix for handling 2-aminothiophenes. Note the critical divergence based on C3 substitution.

Part 2: Nucleophilic Transformations & Cyclization

The most valuable application of 2-aminothiophenes is their conversion into fused bicyclic systems. The amine acts as a binucleophile when paired with the C3-EWG.

Synthesis of Thieno[2,3-d]pyrimidines

This reaction mimics the synthesis of quinazolines from anthranilic acids. The choice of "C1" insertion reagent determines the substituent at the pyrimidine 4-position.

Table 1: Cyclization Reagents and Outcomes

| Reagent (C1 Source) | Conditions | Resulting Product | Mechanism Note |

| Formamide | Reflux (180-200°C) | Unsubstituted Pyrimidine Ring | Harsh conditions; requires thermal tolerance. |

| Formamidine Acetate | EtOH, Reflux | Unsubstituted Pyrimidine Ring | Milder; suitable for sensitive substrates. |

| Urea | Fusion (190°C) | Pyrimidin-4(3H)-one | Forms the "oxo" (lactam) derivative. |

| Isothiocyanates | Pyridine, Reflux | Thienopyrimidin-4-thiones | Reaction proceeds via thiourea intermediate. |

| Triethyl Orthoformate | Ac₂O, Reflux | N-Ethoxymethylene intermediate | Precursor for reaction with primary amines (Dimroth rearrangement). |

Experimental Protocol: The "Niementowski-Type" Cyclization

This protocol describes the conversion of a Gewald product (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) into a thienopyrimidinone.

Step-by-Step Methodology:

-

Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the 2-aminothiophene substrate (10 mmol) and Formamide (10 mL, excess).

-

Thermal Activation: Heat the mixture to 180°C (oil bath temperature).

-

Why: The amide bond formation is reversible; high heat drives the elimination of ethanol and water to close the ring.

-

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The fluorescent blue spot of the amine will disappear, replaced by a lower Rf UV-active spot.

-

Precipitation: Upon completion (approx. 4-6 hours), cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (50 mL).

-

Isolation: The product usually precipitates as a solid. Filter via vacuum filtration.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

Part 3: Advanced C-N Coupling (Buchwald-Hartwig)

Coupling 2-aminothiophenes with aryl halides via Palladium catalysis is challenging.

-

The Problem: The thiophene sulfur can coordinate to the Palladium center, poisoning the catalyst. The amino group is also less nucleophilic due to the EWG (if present).

-

The Solution: Use bulky, electron-rich phosphine ligands to out-compete the sulfur coordination and facilitate oxidative addition.

Recommended Catalytic Systems

-

Catalyst: Pd₂dba₃ or Pd(OAc)₂

-

Ligand: XPhos or BrettPhos (Critical for preventing catalyst poisoning).

-

Base: Cs₂CO₃ (Weak bases often fail; anhydrous conditions are vital).

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Part 4: Diazotization and Sandmeyer Reactions

While less common in high-throughput medicinal chemistry, diazotization allows for the replacement of the amino group with halogens (Cl, Br, I) or cyano groups.

The Stability Trap

Diazonium salts of thiophenes are significantly less stable than their phenyl counterparts.

-

Protocol Adjustment: Perform diazotization at -5°C to 0°C in concentrated acid (H₂SO₄ or HBF₄). Do not use HCl alone, as the chloride counter-ion is nucleophilic enough to cause premature side reactions.

-

Quenching: The diazonium species must be reacted immediately (e.g., with CuCl/HCl for Sandmeyer).

Diazotization Workflow

Figure 2: Workflow for the diazotization of 2-aminothiophenes, emphasizing temperature control.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

- Sabnis, R. W. (2022). 2-Aminothiophenes: Synthesis, Reactivity, and Applications. Journal of Heterocyclic Chemistry.

-

Putra, A. E., et al. (2014). Synthesis of Thienopyrimidine Derivatives via Gewald Reaction. Molecules.

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.

A Technical Guide to the Strategic Role of the Ester Group in Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents.[1][2] Within this class, Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate represents a key intermediate and a pharmacologically relevant molecule in its own right. While the thiophene ring and its substituents at the 2- and 4-positions are readily identified as primary determinants of activity, the ethyl ester group at the 3-position is often perceived as a simple synthetic feature. This guide challenges that view, positing that the C-3 ester is a pivotal and multifaceted functional group. It acts as a critical modulator of the molecule's electronic architecture, physicochemical properties, and metabolic fate. Furthermore, it serves as the primary strategic tool for synthetic diversification, enabling comprehensive Structure-Activity Relationship (SAR) studies and the implementation of prodrug strategies. This document provides an in-depth analysis of the ester's role, supported by experimental protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The 2-Aminothiophene Core and Its Synthesis

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate belongs to a class of highly substituted thiophenes that are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The synthesis of this scaffold is most efficiently achieved via the Gewald multicomponent reaction.[5][6] This one-pot synthesis involves the condensation of an α-cyanoester (ethyl cyanoacetate), a ketone (in this case, 2-chloroacetophenone), and elemental sulfur in the presence of a base.[7][8]

The elegance of the Gewald reaction lies in its ability to rapidly generate molecular complexity and a densely functionalized heterocyclic core.[6] Each substituent on this core—the 2-amino group, the 4-aryl group, and the 3-ester group—plays a distinct and interactive role in defining the molecule's ultimate biological and chemical profile. This guide will focus specifically on the C-3 ethyl ester, dissecting its profound influence.

The Ester Moiety as a Physicochemical and Electronic Modulator

The ester group is far from a passive placeholder. Its electronic and steric properties directly influence the behavior of the entire molecule.

Electronic Influence

The ethyl carboxylate group is a potent electron-withdrawing group (EWG) that modulates the electron density of the thiophene ring through both resonance and inductive effects. This has two primary consequences:

-

Ring Reactivity: It deactivates the thiophene ring toward electrophilic aromatic substitution while simultaneously activating the ring for potential nucleophilic aromatic substitution, although the latter is less common for this specific scaffold.

-

Substituent Interaction: It significantly reduces the basicity of the adjacent 2-amino group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl system of the ester, diminishing its ability to act as a proton acceptor or a nucleophile. This electronic modulation is critical for defining the molecule's interactions with biological targets.

Impact on Physicochemical Properties

The ester group is a key determinant of the molecule's drug-like properties, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Lipophilicity: The ethyl ester imparts a significant degree of lipophilicity to the molecule when compared to its corresponding carboxylic acid. This property is essential for passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Solubility: While increasing lipophilicity, the ester group still allows for a degree of aqueous solubility, creating a balanced profile suitable for many biological applications.

-

Hydrogen Bonding: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. This capability is crucial for molecular recognition and can form a key interaction within the binding site of a target protein or enzyme.[9]

The interplay of these factors is visually summarized in the diagram below.

Caption: Logical relationships between the ester group and its downstream effects.

The Ester as a Strategic Asset in Drug Development

From a medicinal chemist's perspective, the true power of the ester group lies in its synthetic versatility and its potential as a prodrug moiety.

A Versatile Synthetic Handle for SAR Exploration

The ester is an ideal starting point for chemical modification to probe the Structure-Activity Relationship (SAR) of the 2-aminothiophene scaffold. It can be readily transformed into other key functional groups.

-

Hydrolysis to Carboxylic Acids: The most fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid.[10][11] Carboxylic acids often exhibit different biological activity, solubility, and metabolic stability profiles than their ester counterparts. They can also serve as powerful hydrogen bond donors and acceptors or engage in ionic interactions.

-

Conversion to Amides: Direct reaction with amines converts the ester into a diverse library of amides.[12] The amide bond is a cornerstone of peptide and protein structure, and this transformation is a widely used strategy to modulate biological activity and improve pharmacokinetic properties.[13] Many successful drugs are thiophene-2-carboxamides.[3]

-

Reduction to Alcohols: The ester can be reduced to a primary alcohol, introducing a new point for derivatization and altering the molecule's steric and electronic properties.

Caption: Synthetic utility of the ester group for generating diverse derivatives.

Implementation of a Prodrug Strategy

An ester can serve as a classic prodrug, which is an inactive compound that is converted into an active drug within the body.[14][15] This strategy is often employed to overcome poor solubility or permeability.[14]

The ethyl ester of our title compound can act as a prodrug for the more polar, and potentially more active, carboxylic acid form. The ester's increased lipophilicity facilitates absorption from the gastrointestinal tract into the bloodstream. Once in circulation, ubiquitous esterase enzymes found in plasma, the liver, and other tissues can hydrolyze the ester bond, releasing the active carboxylic acid in vivo.[16][17] This approach can improve bioavailability and modulate the drug's release profile.[18][19]

Caption: The ester prodrug activation pathway within a biological system.

Experimental Protocols & Data

To harness the potential of the ester group, robust and reproducible experimental methods are required. The following protocols provide validated procedures for the key transformations.

Protocol 1: Alkaline Hydrolysis to the Carboxylic Acid

This procedure details the saponification of the ethyl ester to its corresponding carboxylic acid.[20][21] Alkaline hydrolysis is generally preferred over acidic methods as the reaction is irreversible, driving it to completion.[10][11]

Methodology:

-

Dissolution: Dissolve Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Expertise Note: LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvents and for minimizing potential side reactions.

-

Reaction: Stir the mixture vigorously at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup (Quench & Extraction): Cool the reaction to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1M hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product should precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Validation: Confirm the structure of the product, 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid, using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Direct Amidation with Benzylamine

This protocol describes the direct conversion of the ester to a representative secondary amide.[12]

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (1.0 eq) and benzylamine (2.0-3.0 eq). Expertise Note: Using an excess of the amine can serve as both the reactant and the solvent and helps drive the reaction to completion.

-

Reaction: Heat the mixture to 100-120 °C with stirring. The reaction can be slow and may require several hours to overnight for completion. Monitor by TLC.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), saturated sodium bicarbonate solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

-

Validation: Confirm the structure of the product, N-benzyl-2-amino-4-(2-chlorophenyl)thiophene-3-carboxamide, using appropriate spectroscopic methods.

Data Presentation: Comparative Spectroscopic Analysis

The transformation of the ester group results in distinct and predictable changes in spectroscopic data, which are essential for reaction validation.

| Compound Type | Functional Group | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) |

| Starting Material | Ethyl Ester | ~1670 (C=O stretch, conjugated) | ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |

| Product 1 | Carboxylic Acid | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch) | Disappearance of quartet and triplet signals. Appearance of a broad singlet for -COOH (often >10 ppm). |

| Product 2 | N-Benzyl Amide | ~3100-3400 (N-H stretch), ~1640 (Amide I C=O stretch) | Disappearance of quartet and triplet. Appearance of signals for benzyl group (~7.3 ppm, 5H) and CH₂ (~4.5 ppm, d, 2H). |

Note: Exact spectral values can vary based on solvent and instrument calibration. This table provides characteristic ranges.[4][22]

Conclusion

The ethyl ester group in Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a feature of profound strategic importance. It is not merely a synthetic artifact of the Gewald reaction but a master regulator of the molecule's chemical and biological identity. It fine-tunes the electronic environment of the thiophene core, dictates critical physicochemical properties that govern its ADME profile, and provides the primary gateway for synthetic diversification. Its role as a latent prodrug moiety further expands its utility in sophisticated drug delivery design. A thorough understanding and strategic manipulation of this functional group are therefore indispensable for any researcher aiming to unlock the full therapeutic potential of the 2-aminothiophene scaffold.

References

-

Gewald reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023). National Institutes of Health. [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (n.d.). MDPI. [Link]

-

Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. (n.d.). ACS Publications. [Link]

-

(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. (2023). ResearchGate. [Link]

-

Understanding the pharmacokinetics of prodrug and metabolite - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Formation of Amides From Esters - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]

-

Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS. (n.d.). QSAR ANALYTICS. [Link]

-

Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC - PubMed Central. (2013). National Institutes of Health. [Link]

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Cureus. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). IJPBS. [Link]

-

Ester: Structure, Types, and Uses in Everyday Life | by Ayaz Ahmed | Medium. (2024). Medium. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). National Institutes of Health. [Link]

-

(PDF) Understanding the pharmacokinetics of prodrug and metabolite - ResearchGate. (2018). ResearchGate. [Link]

-

Ester - Wikipedia. (n.d.). Wikipedia. [Link]

-

Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

-

Ester to Acid - Common Conditions. (n.d.). Organic Chemistry. [Link]

-

SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS - UNN. (n.d.). University of Nigeria. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Esters – Functional Group Spotlight - Organic Chemistry Explained!. (2019). Organic Chemistry Explained!. [Link]

-

The Hydrolysis of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). National Institutes of Health. [Link]

-

17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

What is a simple way to convert an ester into carboxylic acid? - ResearchGate. (2014). ResearchGate. [Link]

-

Microbial Esterases and Ester Prodrugs: An Unlikely Marriage for Combating Antibiotic Resistance - PubMed. (2018). National Institutes of Health. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011). TÜBİTAK. [Link]

-

(PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate - ResearchGate. (2021). ResearchGate. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. hepatochem.com [hepatochem.com]

- 14. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]

- 19. medium.com [medium.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. unn.edu.ng [unn.edu.ng]

Methodological & Application

Application Note: Strategic Utilization of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate in Medicinal Chemistry

Executive Summary & Strategic Value

In the landscape of drug discovery, Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (referred to hereafter as Intermediate A ) acts as a "privileged scaffold." Its structural architecture—a highly functionalized thiophene core—serves as a critical precursor for thieno[2,3-d]pyrimidines .

These fused heterocyclic systems are bioisosteres of quinazolines and purines, making them invaluable in the development of:

-

Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR and VEGFR pathways.

-

Antimicrobial Agents: Disrupting bacterial DNA gyrase.

-

Phosphodiesterase Inhibitors: For neurodegenerative applications.

The presence of the 2-chlorophenyl moiety at position 4 introduces specific steric bulk and lipophilicity (clogP modulation), often enhancing metabolic stability against oxidative metabolism compared to unsubstituted phenyl analogs.

Synthesis of the Intermediate (The Foundation)

Before utilizing Intermediate A, one must ensure its purity. Commercial batches often degrade; therefore, in-situ synthesis or recrystallization is recommended. The industry standard is the One-Pot Gewald Reaction .

Protocol 1: Optimized Gewald Synthesis

Objective: Synthesis of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

Reagents & Materials

| Component | Stoichiometry | Role |

| 2'-Chloroacetophenone | 1.0 eq | Ketone Precursor |

| Ethyl Cyanoacetate | 1.1 eq | Methylene Active Nitrile |

| Elemental Sulfur ( | 1.0 eq | Heteroatom Source |

| Morpholine | 1.5 eq | Basic Catalyst |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Chloroacetophenone (10 mmol) and Ethyl Cyanoacetate (11 mmol) in 30 mL of absolute ethanol.

-

Catalysis: Add Morpholine (15 mmol) dropwise while stirring. Note: The reaction is exothermic; slight warming indicates Knoevenagel condensation initiation.

-

Sulfurization: Add Elemental Sulfur (10 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (

) for 8–10 hours.-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot indicates completion.

-

-

Work-up: Cool the mixture to room temperature, then pour onto crushed ice (approx. 100g). Stir vigorously for 30 minutes.

-

Isolation: Filter the resulting precipitate. Wash with cold water (

mL) to remove morpholine salts. -

Purification: Recrystallize from hot ethanol.

-

Expected Yield: 70–85%

-

Appearance: Yellow to pale-orange crystalline solid.

-

Mechanistic Workflow

The following diagram illustrates the convergent synthesis logic:

Figure 1: The Gewald reaction pathway utilizing morpholine as a catalyst to drive the condensation and subsequent sulfur cyclization.

Application: Synthesis of Thienopyrimidine Scaffolds

The primary utility of Intermediate A is the cyclization between the amino group (C2) and the ester group (C3). This mimics the purine synthesis pathway.

Protocol 2: Cyclocondensation to Thieno[2,3-d]pyrimidin-4(3H)-one

Objective: Create the bicyclic core common in kinase inhibitors.

Reagents

-

Intermediate A (5 mmol)

-

Formamide (15 mL) - Acts as both reagent and solvent.

-

Catalytic Iodine (Optional, trace) - Can accelerate oxidative cyclization.

Methodology

-

Setup: Place Intermediate A in a 50 mL round-bottom flask. Add Formamide in excess.

-

Reaction: Reflux at

for 6 hours.-

Critical Insight: The high temperature is necessary to drive the elimination of ethanol and the formation of the pyrimidine ring.

-

-

Quenching: Cool the reaction mixture and pour into ice-cold water.

-

Precipitation: The solid product (a thienopyrimidinone) will precipitate immediately.

-

Purification: Filter and wash with water. Recrystallize from DMF/Ethanol mixture.

Protocol 3: Synthesis of 2-Thioxothieno[2,3-d]pyrimidin-4-ones

Objective: Introduce a sulfur handle at position 2 for further S-alkylation (increasing lipophilicity).

Methodology

-

Dissolve Intermediate A (5 mmol) in Dioxane (20 mL).

-

Add Phenyl Isothiocyanate (5.5 mmol).

-

Reflux for 4 hours to form the thiourea intermediate.

-

Add catalytic Potassium Carbonate (

) to facilitate ring closure. -

Reflux for an additional 4 hours.

Divergent Synthesis & Quality Control

To maximize the utility of Intermediate A, researchers often employ a divergent strategy. The amino group is a nucleophile, while the ester is an electrophile.

Divergent Workflow Visualization

Figure 2: Divergent synthetic pathways starting from Intermediate A. Path 1 (Blue) yields the primary drug scaffold.

Quality Control Parameters

When characterizing the products derived from Intermediate A, use the following validation markers:

| Parameter | Method | Acceptance Criteria |

| IR Spectroscopy | FTIR (KBr) | NH₂: 3400-3300 |

| Proton NMR | NH₂: Broad singlet | |

| Purity | HPLC |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sahu, J. K., et al. (2008). Synthesis and biological activities of some new 2-substituted-6-(2-chlorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-ones. Acta Poloniae Pharmaceutica.

-

Mishra, R., et al. (2011). Synthesis, characterization and antimicrobial activity of some thieno[2,3-d]pyrimidine derivatives. E-Journal of Chemistry.

-

Modh, R. P., et al. (2014). Synthesis and biological evaluation of some new 4-(2-chlorophenyl)-6-substituted-thieno[2,3-d]pyrimidine derivatives. Journal of Saudi Chemical Society.

Application Notes & Protocols: Molecular Docking Studies with Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Abstract

This guide provides a comprehensive framework for conducting molecular docking studies on Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. While this specific molecule may not have extensive published docking data, the broader class of 2-aminothiophene derivatives has demonstrated significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document leverages these findings to propose a scientifically rigorous workflow for investigating the interaction of the title compound with a relevant biological target. We will use human Lactate Dehydrogenase A (LDHA), a key enzyme in cancer metabolism, as an exemplary target to illustrate the protocol.[5] The methodologies outlined herein are designed to be adaptable to other relevant protein targets and provide researchers with a robust starting point for in silico drug discovery efforts.

Introduction: The Rationale for Docking Studies

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate belongs to the 2-aminothiophene class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities.[1][2] The core thiophene scaffold is a versatile building block for synthesizing molecules with a wide range of biological effects.[3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[6][7] This method is instrumental in:

-

Hypothesis Generation: Elucidating potential mechanisms of action by identifying key binding interactions.

-

Lead Optimization: Guiding the modification of a ligand to enhance its binding affinity and selectivity.

-

Virtual Screening: Screening large libraries of compounds to identify potential drug candidates.

Given the established biological activities of 2-aminothiophene derivatives, molecular docking of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a logical step in exploring its therapeutic potential.

Target Selection: Why Lactate Dehydrogenase A (LDHA)?

Many cancer cells exhibit altered glucose metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a critical enzyme in this metabolic pathway, catalyzing the conversion of pyruvate to lactate.[5] Elevated LDHA levels are associated with tumor progression and metastasis, making it an attractive target for cancer therapy. Several studies have explored thiophene derivatives as potential inhibitors of enzymes involved in cancer metabolism. Therefore, LDHA presents a well-validated and relevant target for our docking study.

Materials and Software

This protocol primarily utilizes freely available and widely used software in the computational chemistry and structural biology fields.

| Software/Resource | Purpose | URL |

| PubChem | Ligand structure retrieval | [Link] |

| RCSB Protein Data Bank (PDB) | Protein structure retrieval | [Link][8][9][10][11] |

| AutoDock Tools (MGLTools) | Ligand and protein preparation for docking | [Link] |

| AutoDock Vina | Molecular docking engine | [Link] |

| PyMOL | Visualization and analysis of docking results | [Link] |

| Online ADMET Prediction Tools (e.g., SwissADME, pkCSM) | In silico prediction of pharmacokinetic and toxicity properties | [Link], [Link] |

Detailed Experimental Protocols

This section provides a step-by-step methodology for performing the molecular docking of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate with human LDHA.

Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand structure.

-

Structure Retrieval: Obtain the 3D structure of Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate from the PubChem database (CID 1990440).[12] Download the structure in SDF format.

-

Format Conversion and Optimization:

-

Open the SDF file in AutoDock Tools.

-

The software will automatically detect the root, set the torsional angles, and assign Gasteiger charges.

-

Save the prepared ligand in PDBQT format. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

-

Protein Preparation

Proper preparation of the target protein is crucial for a successful docking experiment.

-

Structure Retrieval: Download the crystal structure of human LDHA from the RCSB Protein Data Bank. A suitable entry is PDB ID: 4OJN, which is the structure of human muscle L-lactate dehydrogenase.[13]

-

Protein Clean-up:

-

Open the PDB file (4ojn.pdb) in AutoDock Tools or PyMOL.

-

The downloaded structure may contain non-protein atoms such as water molecules, co-factors (like NADH), and ions. For this initial docking study, remove these heteroatoms to create a clean receptor structure.

-

In some cases, the crystal structure may have missing atoms or residues. While various tools can model these, for a standard docking procedure, we will proceed with the available complete chains.

-

-

Preparation for Docking:

-

In AutoDock Tools, add polar hydrogens to the protein, as hydrogen atoms are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

-

Compute and assign Gasteiger charges to the protein atoms.

-

Save the prepared protein in PDBQT format.

-

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and efficient tool for molecular docking.[14][15][16][17]

-

Grid Box Definition:

-

The grid box defines the three-dimensional space in the receptor where the docking algorithm will search for binding poses of the ligand.

-

To define the grid box, identify the active site of LDHA. This can be done by examining the co-crystallized ligand in the original PDB file or by using literature information. For 4OJN, the active site is where the substrate and cofactor bind.

-

In AutoDock Tools, use the "Grid Box" option to visually enclose the active site. Ensure the box is large enough to accommodate the ligand in various orientations. Record the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box.

-

-

Configuration File:

-

Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters for Vina.

-

-

Running the Docking Simulation:

-

Open a command-line terminal.

-

Navigate to the directory containing your prepared files and the Vina executable.

-

Execute the following command: vina --config conf.txt --log docking_log.txt

-

Analysis and Visualization of Results

-

Binding Affinity:

-

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the output file. This value represents the predicted free energy of binding. More negative values indicate stronger binding.

-

Vina will provide a table of binding affinities for the top predicted binding poses.

-

-

Visualization of Binding Poses:

-

Interaction Analysis:

-

Focus on the best-scoring pose (the one with the lowest binding affinity).

-

Identify and analyze the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen bonds: Crucial for specificity and affinity.

-

Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

-

Pi-pi stacking: Interactions between aromatic rings.

-

Van der Waals forces: General non-specific interactions.

-

-

In PyMOL, you can use the "wizard" -> "measurement" tool to measure distances between atoms and identify potential hydrogen bonds. You can also use selection commands to highlight residues within a certain distance of the ligand to identify key interacting amino acids.

-

Visualization of Workflows and Pathways

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

In Silico ADMET Prediction

Before significant investment in synthesizing and testing a compound, it is prudent to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[22][23][24]

Protocol for ADMET Prediction

-

Obtain Ligand SMILES: From the PubChem page for Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, copy the canonical SMILES string.

-

Use Online Tools:

-

Navigate to a web-based ADMET prediction server such as SwissADME or pkCSM.

-

Paste the SMILES string into the input field and run the prediction.

-

-

Analyze Key Parameters:

-

Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

-

Water Solubility: Important for bioavailability.

-

Drug-likeness (e.g., Lipinski's Rule of Five): A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity Predictions: (e.g., AMES toxicity for mutagenicity, hERG inhibition for cardiotoxicity).

-

ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction.

Concluding Remarks

This document provides a detailed protocol for conducting molecular docking studies on Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, using human LDHA as a representative target. The causality behind each step, from ligand and protein preparation to the final analysis of interactions, is explained to ensure a robust and scientifically sound investigation. By following these guidelines, researchers can generate valuable hypotheses about the binding mode and potential inhibitory activity of this compound, which can then be validated through in vitro and in vivo experiments. This in silico approach is a critical first step in the modern drug discovery pipeline, enabling the efficient and cost-effective evaluation of new chemical entities.

References

-

RCSB PDB. (2001). 1I10: HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE. Retrieved from [Link]

-

Lage, O. F., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2433, 53-83. Retrieved from [Link]

-

RCSB PDB. (1998). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. Retrieved from [Link]

-

RCSB PDB. (2001). 1JXA: GLUCOSAMINE 6-PHOSPHATE SYNTHASE WITH GLUCOSE 6-PHOSPHATE. Retrieved from [Link]

-

RCSB PDB. Homepage. Retrieved from [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

-

Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Bioinformatics and Biology Insights, 9(Suppl 1), 1–13. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 433. Retrieved from [Link]

-

Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. Retrieved from [Link]

-

RCSB PDB. (2014). 4OJN: Crystal structure of human muscle L-lactate dehydrogenase. Retrieved from [Link]

-

T-Shou, W., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 465-493. Retrieved from [Link]

-

RCSB PDB. (2022). 7TUB: The beta-tubulin folding intermediate IV. Retrieved from [Link]

-

PubChem. Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate. Retrieved from [Link]

-

RCSB PDB. (2007). 2PUT: The crystal structure of isomerase domain of glucosamine-6-phosphate synthase from Candida albicans. Retrieved from [Link]

-

The Vina Docking Tutorial. Basic docking. Retrieved from [Link]

-

Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University. Retrieved from [Link]

-

PDBj. PDB-1tub: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. Retrieved from [Link]

-

ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

-

Biotecnika. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. Retrieved from [Link]

-

Wikipedia. Lactate dehydrogenase. Retrieved from [Link]

-

Wikipedia. Protein Data Bank. Retrieved from [Link]

-

Instem. Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link]

-

ResearchGate. Structure of bacterial glucosamine-6-phosphate synthase (PDB ID 1jxa). Retrieved from [Link]

-

Milewska, M. J., et al. (2014). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Future Medicinal Chemistry, 6(12), 1369–1392. Retrieved from [Link]

-

Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

-

Wikipedia. Tubulin. Retrieved from [Link]

-

Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

-

Jones, D. A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved from [Link]

-

Proteopedia. Lactate Dehydrogenase. Retrieved from [Link]

-

Chen, M., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 26(5), bbad331. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Berman, H., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. Retrieved from [Link]

-

Wang, J., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 337. Retrieved from [Link]

-